molecular formula C23H22ClN3OS B6479274 2-(4-butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1223775-31-2

2-(4-butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No. B6479274
CAS RN: 1223775-31-2
M. Wt: 424.0 g/mol
InChI Key: KWTXJSONPHONHB-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (referred to as 2-BPCP) is a novel pyrazolo[1,5-a]pyrazine compound with a unique structure and a wide range of applications in the scientific community. It is a heterocyclic compound with a 4-butoxyphenyl group attached to a pyrazolo[1,5-a]pyrazine ring system, which is further connected to a 4-chlorophenylmethylsulfanyl group. The structure of 2-BPCP is shown in Figure 1.

Mechanism of Action

The mechanism of action of 2-BPCP is not yet fully understood, but it is believed that the compound is capable of binding to certain proteins and enzymes in the body, which in turn can lead to certain physiological effects. This binding is believed to be mediated by the 4-butoxyphenyl group, which is capable of forming hydrogen bonds with certain proteins and enzymes.
Biochemical and Physiological Effects
2-BPCP has been studied extensively in the scientific community, and its biochemical and physiological effects have been characterized. It has been found to have a wide range of effects, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects. In addition, it has been found to have neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

2-BPCP has several advantages for laboratory experiments. It is a relatively stable and non-toxic compound, which makes it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize and has a wide range of applications in the scientific community. However, there are some limitations to using 2-BPCP in laboratory experiments. For example, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

The potential applications of 2-BPCP are vast, and there are many potential future directions for research. Some potential future directions include further research on the mechanism of action of 2-BPCP, further research on the biochemical and physiological effects of the compound, and further research on the advantages and limitations of using 2-BPCP in laboratory experiments. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-BPCP, such as its use as an anti-cancer drug. Finally, further research could be conducted to explore the potential industrial applications of 2-BPCP, such as its use as a dye or as a catalyst in chemical reactions.

Synthesis Methods

2-BPCP can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Stille cross-coupling reaction, and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of aryl halides and organoboron compounds. The Stille cross-coupling reaction is a palladium-catalyzed reaction between organostannanes and aryl halides. The Ullmann reaction is a copper-catalyzed coupling of aryl halides and organometallic compounds.

Scientific Research Applications

2-BPCP has been studied extensively in the scientific community due to its unique structure and wide range of applications. It has been used to study the structure-activity relationships of drugs, to design and synthesize new drugs, and to study the mechanism of action of drugs. In addition, it has been used to study the biochemical and physiological effects of drugs, and to study the advantages and limitations of laboratory experiments.

properties

IUPAC Name

2-(4-butoxyphenyl)-4-[(4-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-2-3-14-28-20-10-6-18(7-11-20)21-15-22-23(25-12-13-27(22)26-21)29-16-17-4-8-19(24)9-5-17/h4-13,15H,2-3,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTXJSONPHONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-4-{[(4-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-A]pyrazine

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